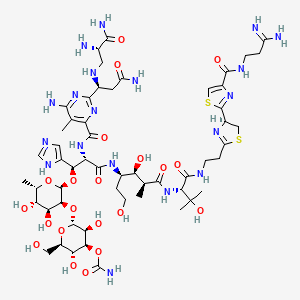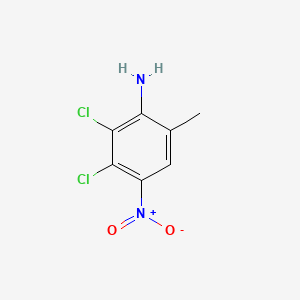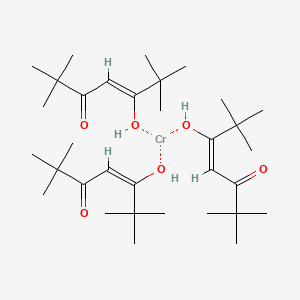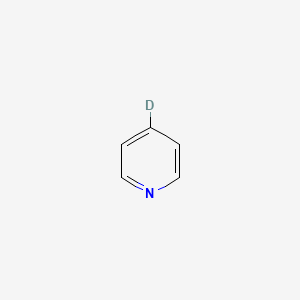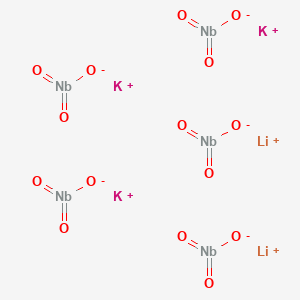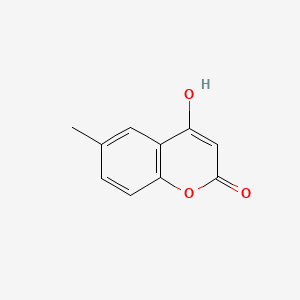
4-羟基-6-甲基香豆素
描述
4-Hydroxy-6-methylcoumarin is a type of coumarin compound . It may be used for the in situ generation of α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides, via Knoevenagel reaction .
Synthesis Analysis
The synthesis of coumarin derivatives involves a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration . 4-Hydroxy-6-methylcoumarin may be used for the preparation of 8-methyl-2-phenyl-4H-furo-[3,2-c]benzopyran-4-one and 6-methyl-2-phenyl-4H-furo-[2,3-b]benzopyran-4-one .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-6-methylcoumarin is C10H8O3 . The molecular weight is 176.17 g/mol .Chemical Reactions Analysis
4-Hydroxy-6-methylcoumarin may be used for the in situ generation of α-methylenechromanes, α-methylenequinoline, and ortho-quinone methides, via Knoevenagel reaction .科学研究应用
细胞毒性和抗氧化性:香豆素,包括4-羟基-6-甲基香豆素等衍生物,在药用领域被广泛使用。它们在一定剂量下表现出细胞毒性效应,并在不改变氧化状态的情况下展示出不同浓度的抗氧化活性。这对潜在的治疗应用具有重要意义(Çelikezen等,2020)。
食品化学中的抗氧化活性:研究表明,类似4-羟基-6-甲基香豆素的香豆素衍生物具有清除自由基和还原能力,使它们与已知的抗氧化剂如Trolox相媲美。这表明在食品保鲜和治疗方面具有潜在应用(Ćavar等,2009)。
抑制脂质过氧化:新型4-甲基香豆素已被合成并测试其对肝微粒体脂质过氧化的影响,展示出显著的抗氧化和清除自由基活性。这表明在由自由基过度产生所特征的疾病中具有治疗潜力(Tyagi et al., 2005)。
潜在抗癌剂:一些研究已经调查了天然和合成香豆素衍生物,包括4-甲基香豆素,对各种人类癌细胞系的抗癌能力。一些衍生物被发现特别有效,突显了这些化合物在癌症治疗中的潜力(Miri等,2016)。
生物合成研究:已经对植物中的香豆素如4-羟基-5-甲基香豆素的生物合成进行了研究,表明这些化合物的自然发生和途径,这可能与理解它们在植物生物学中的作用以及在生物工程中的潜在应用相关(Inoue et al., 1989)。
抗病毒活性:一些香豆素衍生物已被评估其抗病毒活性,表明在开发抗病毒药物方面具有潜在应用(Trivedi et al., 2007)。
安全和危害
4-Hydroxy-6-methylcoumarin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid contacting with skin and eye .
未来方向
Research efforts seem to have been focused on the synthesis and examination of synthetic coumarin derivatives with the aim to produce potential drugs with enhanced, modified, or entirely novel effects . 6-Methylcoumarin, a similar compound, has been found to stimulate melanogenesis through the GSK3β/β-catenin signal pathway, thereby affecting the pigmentation process . This suggests that 4-Hydroxy-6-methylcoumarin and similar compounds may have potential applications in cosmetics and the medical treatment of photoprotection and hypopigmentation disorders .
作用机制
Target of Action
4-Hydroxy-6-methylcoumarin (4-HMC) is a naturally occurring phenolic compound, a derivative of coumarin . It has been found to interact with various targets, including biomolecules, metal ions, and microenvironment polarity .
Mode of Action
The interaction of 4-HMC with its targets is primarily through fluorescence . This property allows it to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Biochemical Pathways
4-HMC affects various biochemical pathways. For instance, it has been found to influence the melanogenesis pathway . This pathway involves the activation of various proteins, including tyrosinase, TRP-1, TRP-2, and MITF .
Pharmacokinetics
It is known that coumarin compounds, including 4-hmc, undergo conjugation reactions catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver .
Result of Action
The molecular and cellular effects of 4-HMC’s action are diverse. For instance, it has been found to promote melanogenesis, leading to increased melanin synthesis . This is achieved through the upregulation of various proteins involved in the melanogenesis pathway .
Action Environment
The action, efficacy, and stability of 4-HMC can be influenced by various environmental factors. For instance, it is recommended to handle 4-HMC in a well-ventilated place, avoid contact with skin and eyes, and prevent dust formation . These precautions help to ensure the safe and effective use of 4-HMC.
生化分析
Biochemical Properties
4-Hydroxy-6-methylcoumarin plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It interacts with various enzymes and proteins, influencing their function and activity .
Cellular Effects
4-Hydroxy-6-methylcoumarin has been shown to influence melanogenesis in murine melanoma cells . It impacts cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell function .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-6-methylcoumarin involves its interaction with biomolecules, leading to changes in gene expression . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of 4-Hydroxy-6-methylcoumarin change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-6-methylcoumarin vary with different dosages in animal models .
Metabolic Pathways
4-Hydroxy-6-methylcoumarin is involved in various metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
4-hydroxy-6-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRGBZBGYNIZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715782 | |
| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13252-83-0 | |
| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-6-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 4-Hydroxy-6-methylcoumarin participate in chemical reactions?
A1: 4-Hydroxy-6-methylcoumarin readily undergoes Knoevenagel condensation reactions with aldehydes in the presence of a base. This reaction is particularly useful for generating ortho-quinone methides in situ. These reactive intermediates can then participate in hetero-Diels-Alder reactions with electron-rich dienes, such as porphyrins. [, ] This approach allows for the synthesis of diverse coumarin-fused heterocycles with potential applications in materials science and medicinal chemistry.
Q2: What is the significance of using 4-Hydroxy-6-methylcoumarin in porphyrin synthesis?
A2: β-Vinyl-meso-tetraphenylporphyrinatozinc(II) reacts with ortho-quinone methides, generated in situ from 4-Hydroxy-6-methylcoumarin and paraformaldehyde, to form coumarin-linked porphyrin dyads. [] This hetero-Diels-Alder reaction provides a synthetic route to complex porphyrin architectures. These modified porphyrins may have applications in photodynamic therapy due to their enhanced photophysical properties.
Q3: What are the photophysical characteristics of coumarin-porphyrin dyads synthesized using 4-Hydroxy-6-methylcoumarin?
A3: Coumarin-porphyrin dyads exhibit unique photophysical properties compared to their individual components. Research indicates that these dyads possess favorable singlet oxygen quantum yields, triplet lifetimes, and intersystem crossing rates. [] These characteristics are crucial for their potential use as photosensitizers in photodynamic therapy.
Q4: Beyond porphyrins, what other heterocyclic systems can be accessed using 4-Hydroxy-6-methylcoumarin?
A4: 4-Hydroxy-6-methylcoumarin serves as a valuable building block for various heterocyclic systems. For instance, it reacts with acetic anhydride and perchloric acid to yield the pyranopyran derivative, 2,9-dimethylpyrano[3,2-c][1]benzopyran-4,5-dione. [] This compound can be further transformed into sulfur-containing heterocycles like oxadithiapentalenes and oxatrithiapentalenes through reactions with boron sulfide or phosphorus pentasulfide. These reactions highlight the versatility of 4-Hydroxy-6-methylcoumarin in constructing diverse heterocyclic scaffolds.
Q5: Are there any reported biological activities associated with 4-Hydroxy-6-methylcoumarin or its derivatives?
A5: While 4-Hydroxy-6-methylcoumarin itself has not been extensively studied for biological activity, its close analog, 6-methylcoumarin, has demonstrated interesting effects on melanogenesis. Research indicates that 6-methylcoumarin stimulates melanin synthesis in murine melanoma cells by modulating various signaling pathways, including PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-catenin. [] This finding suggests potential applications for 6-methylcoumarin and related compounds in pigmentation disorders. Further research is necessary to explore the therapeutic potential of 4-Hydroxy-6-methylcoumarin and its derivatives in this context.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isothiazolo[3,4-d]pyrimidine](/img/structure/B576739.png)
